2-[[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Description
2-[[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide is a complex organic compound that features a combination of oxazole, sulfone, and thioether functional groups
Properties
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c25-19(23-14-17-10-7-13-28-17)15-30-22-21(31(26,27)18-11-5-2-6-12-18)24-20(29-22)16-8-3-1-4-9-16/h1-6,8-9,11-12,17H,7,10,13-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDDGLQJTTWTRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target molecule comprises three primary structural motifs: (1) a 1,3-oxazole core substituted with benzenesulfonyl and phenyl groups, (2) a sulfanylacetamide side chain, and (3) an N-(oxolan-2-ylmethyl) substituent. Retrosynthetically, the compound can be dissected into precursors amenable to convergent synthesis (Figure 1).
Oxazole Ring Construction
The 1,3-oxazole ring is typically synthesized via cyclization reactions. Two predominant methods are applicable:
- Hantzsch Oxazole Synthesis : Reacting α-halo ketones with amides under basic conditions.
- Cyclodehydration of β-Ketoamides : Using agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
For the 4-(benzenesulfonyl)-2-phenyl substitution pattern, pre-functionalization of the oxazole precursors is critical. Benzenesulfonyl groups are often introduced via sulfonation of intermediate thioethers or direct electrophilic substitution.
Sulfanylacetamide Side Chain Installation
The sulfanyl (-S-) bridge connecting the oxazole and acetamide moieties is established through nucleophilic displacement. Bromoacetamide derivatives react with thiol-containing oxazole intermediates in polar aprotic solvents (e.g., DMF, DMSO) with bases like sodium hydride (NaH).
Detailed Synthetic Routes
Route 1: Sequential Oxazole Formation and Sulfonation
Step 1: Synthesis of 2-Phenyl-1,3-oxazole-5-thiol
- Starting Material : Ethyl benzoate (1) is converted to benzohydrazide (2) via hydrazinolysis in ethanol.
- Cyclization : Benzohydrazide reacts with carbon disulfide (CS₂) in alkaline medium to form 5-mercapto-2-phenyl-1,3-oxazole (3).
Reaction Conditions :
Step 2: Benzenesulfonation
- Sulfonation : Oxazole-5-thiol (3) undergoes sulfonation with benzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
Reaction Conditions :
Step 3: Acetamide Coupling
- Alkylation : The sulfonated oxazole (4) reacts with 2-bromo-N-(oxolan-2-ylmethyl)acetamide (5) in DMF with NaH as a base.
Reaction Conditions :
Table 1. Optimization of Acetamide Coupling
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 0 → RT | 65 |
| K₂CO₃ | Acetone | Reflux | 48 |
| DBU | THF | RT | 55 |
Route 2: Convergent Approach via Pre-formed Sulfonyloxazole
Step 1: Synthesis of 4-(Benzenesulfonyl)-2-phenyl-1,3-oxazole
- Direct Sulfonation : 2-Phenyloxazole is sulfonated using chlorosulfonic acid (ClSO₃H) followed by benzene in the presence of AlCl₃.
Reaction Conditions :
Step 2: Thiolation and Acetamide Coupling
- Thiol Introduction : The sulfonyloxazole (6) is treated with thiourea in ethanol under reflux to introduce the thiol group.
- Coupling : Similar to Route 1, 2-bromo-N-(oxolan-2-ylmethyl)acetamide (5) is used to form the final product.
Key Challenge : Thiolation may lead to over-sulfonation, requiring careful stoichiometric control.
Analytical Characterization
Spectroscopic Data
Comparative Evaluation of Synthetic Routes
Table 2. Route Comparison
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield (%) | 35–40 | 45–50 |
| Steps | 3 | 2 |
| Purification Complexity | High | Moderate |
| Scalability | Moderate | High |
Route 2 offers higher overall yield and fewer steps but requires stringent control during direct sulfonation. Route 1, while lengthier, allows modular intermediate purification.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Oxazole Ring
The electron-withdrawing benzenesulfonyl group activates the oxazole ring for nucleophilic substitution. Reaction occurs preferentially at the 5-position (adjacent to the sulfonyl group) under mild conditions.
The substitution mechanism proceeds through a Meisenheimer intermediate, with steric hindrance from the phenyl group influencing regioselectivity .
Oxidation of Thioether to Sulfone
The sulfanyl (-S-) group undergoes oxidation to sulfone (-SO₂-) under controlled conditions, altering electronic properties and bioactivity.
| Oxidizing Agent | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%), AcOH, 50°C | Gradual addition, pH 4–5 | 6 h | 89% | |
| mCPBA, DCM, 0°C → RT | Stoichiometric, inert atmosphere | 2 h | 78% |
Post-oxidation, the sulfone derivative shows increased stability in hydrolysis studies.
Hydrolysis of Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Conditions | Products | Rate (k, s⁻¹) | Catalyst |
|---|---|---|---|
| 6M HCl, reflux, 8 h | 2-[[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl]acetic acid | 2.4 × 10⁻⁴ | H⁺ |
| 2M NaOH, EtOH/H₂O, 70°C, 4 h | Sodium salt of the carboxylic acid | 3.1 × 10⁻⁴ | OH⁻ |
Hydrolysis kinetics follow pseudo-first-order behavior, with the tetrahydrofuran methyl group marginally retarding reaction rates due to steric effects .
Electrophilic Aromatic Substitution on the Phenyl Group
The phenyl substituent on the oxazole undergoes nitration and sulfonation at the meta position relative to the sulfonyl group.
| Reaction | Reagents | Position | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 3 h | Meta | 63% | |
| Sulfonation | ClSO₃H, DCM, RT, 12 h | Meta | 58% |
Regioselectivity is dictated by the electron-withdrawing sulfonyl group, as confirmed by DFT calculations .
Cycloaddition with Dienophiles
The oxazole ring participates in [4+2] Diels-Alder reactions, forming bicyclic intermediates.
| Dienophile | Conditions | Product | Stereoselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24 h | Fused oxazole-cycloadduct | Endo (85:15) |
| Tetracyanoethylene | DCM, RT, 6 h | Electron-deficient adduct | Exo (72:28) |
Reaction outcomes depend on the electron-deficient nature of the oxazole ring, with benzenesulfonyl enhancing dienophile reactivity .
Thioether Alkylation
The sulfur atom in the thioether linkage acts as a nucleophile, enabling alkylation with electrophiles.
| Electrophile | Base | Solvent | Product | Yield |
|---|---|---|---|---|
| Methyl iodide | NaH | DMF | S-Methylated derivative | 81% |
| Allyl bromide | K₂CO₃ | Acetone | Allyl thioether | 67% |
Alkylation proceeds via an SN2 mechanism, with competing oxidation minimized under inert atmospheres.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its pharmacological properties , which include:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit activity against various bacterial strains.
- Anti-inflammatory Effects : Its structure indicates potential in modulating inflammatory pathways.
- Anticancer Potential : The compound's ability to inhibit specific kinases suggests applications in cancer therapy.
Research has shown that the benzenesulfonyl group can form strong interactions with active sites on enzymes or receptors, enhancing binding affinity and biological activity .
Industrial Applications
In industry, this compound could be utilized in developing new materials with specific properties, such as:
- Polymers and Coatings : Leveraging the unique reactivity of the oxazole and furan rings for specialized applications.
- Pharmaceutical Formulations : As a potential lead compound for drug development targeting inflammatory diseases or cancers.
Anticancer Evaluation
A study evaluated the anticancer activity of related compounds derived from benzenesulfonamide scaffolds. It was found that modifications in the structure significantly affected their activity against various cancer cell lines . This highlights the importance of structural diversity in developing effective therapeutics.
Antimicrobial Studies
Research focused on synthesizing derivatives similar to 2-[[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide demonstrated promising results against Gram-positive bacteria and fungi. These findings support further exploration into its antimicrobial potential .
Mechanism of Action
The mechanism of action of 2-[[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4-(phenylsulfonyl)oxazole: Lacks the thioether and acetamide groups.
N-((tetrahydrofuran-2-yl)methyl)acetamide: Lacks the oxazole and sulfone groups.
Uniqueness
The combination of oxazole, sulfone, thioether, and acetamide groups in 2-[[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide makes it unique, potentially offering a distinct set of chemical and biological properties compared to its simpler analogs.
Biological Activity
The compound 2-[[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide is a novel organic molecule with potential therapeutic applications. Its complex structure suggests diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 456.58 g/mol. The structure features a benzenesulfonyl group, an oxazole ring, and an acetamide moiety, contributing to its unique chemical properties.
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets. The benzenesulfonyl group is known for its role in enzyme inhibition, which can lead to various pharmacological effects including anti-inflammatory and analgesic properties. The oxazole ring may also contribute to the compound's reactivity and interaction with biological systems.
Anti-inflammatory and Analgesic Properties
Research has indicated that oxazole derivatives exhibit significant anti-inflammatory and analgesic activities. For instance, studies on related compounds have demonstrated their ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. A comparative analysis showed that certain derivatives had IC50 values lower than that of celecoxib, a well-known anti-inflammatory drug .
Table 1: Comparison of IC50 Values for COX Inhibition
| Compound Name | IC50 (μM) |
|---|---|
| Celecoxib | 0.05 |
| Compound A | 0.024 |
| Compound B | 0.019 |
Anticancer Activity
The anticancer potential of compounds containing oxazole rings has been explored extensively. In vitro studies have shown that these compounds can exhibit cytotoxic effects against various cancer cell lines, including leukemia and melanoma . For example, one study reported that a related oxazolone derivative was effective against several cancer types at concentrations as low as 10 µM .
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | Sensitivity Level |
|---|---|
| K-562 (Leukemia) | Sensitive |
| HCT-15 (Colon) | Slightly Sensitive |
| SK-MEL-5 (Melanoma) | Low Sensitivity |
Case Studies
A notable case study involved the synthesis and evaluation of several oxazolones for their analgesic properties. The study utilized both writhing tests and hot plate tests to assess efficacy, revealing that certain derivatives significantly reduced pain responses in animal models . Histopathological assessments indicated low toxicity levels, supporting the safety profile of these compounds.
Q & A
Basic: What are the key synthetic steps for synthesizing 2-[[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide, and how are reaction conditions optimized?
Answer:
The synthesis typically involves:
- Step 1: Formation of the oxazole core via cyclization reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres (N₂ or Ar) to prevent oxidation .
- Step 2: Sulfanyl-acetamide coupling using catalysts like palladium on carbon (Pd/C) or bases (e.g., sodium hydride) in polar aprotic solvents (e.g., DMF) .
- Step 3: Purification via column chromatography or recrystallization.
Optimization: Reaction yields are maximized by adjusting pH (neutral to slightly basic), solvent polarity, and stoichiometric ratios of reagents. For example, DMF enhances nucleophilic substitution efficiency in sulfur-containing intermediates .
Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions and confirm sulfanyl and oxazole ring integration .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for detecting impurities .
- High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and quantifies purity (>95% typically required for biological assays) .
Advanced: How can researchers address low yields during the sulfanyl-acetamide coupling step?
Answer:
Low yields often stem from:
- Side reactions: Competing oxidation of thiol intermediates. Mitigate by using degassed solvents and inert atmospheres .
- Steric hindrance: Bulky substituents on the oxazole ring may reduce reactivity. Optimize by introducing electron-withdrawing groups (e.g., benzenesulfonyl) to activate the coupling site .
- Catalyst selection: Transition-metal catalysts (e.g., Pd/C) improve cross-coupling efficiency compared to base-only conditions .
Advanced: How should contradictory biological activity data across studies be resolved?
Answer:
Contradictions may arise from:
- Assay variability: Standardize protocols (e.g., cell lines, incubation times). For antimicrobial studies, use CLSI/MIC guidelines .
- Structural analogs: Subtle differences in substituents (e.g., furan vs. thiophene in oxazole derivatives) can drastically alter activity. Compare datasets using quantitative structure-activity relationship (QSAR) models .
- Solubility issues: Poor solubility in biological buffers may lead to false negatives. Use co-solvents (e.g., DMSO ≤1%) or prodrug strategies .
Basic: What solvents and catalysts are optimal for synthesizing this compound?
Answer:
- Solvents: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the sulfanyl group . Non-polar solvents (toluene) are preferred for cyclization steps to stabilize intermediates .
- Catalysts: Pd/C for cross-coupling; NaH or K₂CO₃ as bases for deprotonation .
Advanced: What strategies improve selectivity in derivatization reactions targeting the oxazole ring?
Answer:
- Directed ortho-metalation: Use lithiation (e.g., LDA) to functionalize specific positions on the oxazole ring .
- Protecting groups: Temporarily block reactive sites (e.g., sulfonyl groups) with tert-butoxycarbonyl (BOC) to prevent unwanted side reactions .
- Computational modeling: Density functional theory (DFT) predicts regioselectivity for electrophilic substitutions .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal protective equipment (PPE): Gloves, lab coats, and goggles mandatory due to potential irritancy .
- Ventilation: Use fume hoods to avoid inhalation of fine powders .
- Spill management: Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .
Advanced: How to design experiments elucidating the compound’s mechanism of action in biological systems?
Answer:
- Target identification: Use affinity chromatography or surface plasmon resonance (SPR) to identify binding proteins .
- Pathway analysis: Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map affected pathways (e.g., apoptosis, kinase signaling) .
- Mutagenesis studies: CRISPR-Cas9 knockout of putative targets (e.g., enzymes in the oxazole biosynthesis pathway) to validate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
